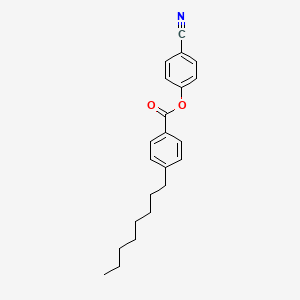

4-Cyanophenyl 4-octylbenzoate

Description

Contextualization of Liquid Crystalline Esters in Advanced Materials Research

Liquid crystalline esters represent a pivotal class of organic compounds in the realm of advanced materials science. Their defining characteristic is the exhibition of a phase of matter, known as the mesophase, which possesses properties intermediate between those of a conventional liquid and a solid crystal. This unique state arises from the shape-anisotropic nature of their molecules, which are typically elongated and rigid. bohrium.comsmolecule.com This molecular geometry allows for orientational order, similar to crystals, while retaining a degree of translational freedom, like liquids. bohrium.com

The molecular structure of liquid crystalline esters, often comprising a rigid core of benzene (B151609) rings linked by an ester group and attached to flexible alkyl chains, is fundamental to their mesomorphic behavior. bohrium.comresearchgate.net The ester linkage, in particular, plays a crucial role in influencing the stability of the mesophases. bohrium.com Variations in the molecular architecture, such as the length of the alkyl chains or the presence of different functional groups, can significantly alter the physical properties of these materials, including their clearing points (the temperature at which they transition to an isotropic liquid), viscosity, and dielectric anisotropy. ontosight.aiontosight.ai This tunability makes them highly valuable for a wide range of applications, most notably in liquid crystal displays (LCDs), where their ability to align under an electric field is harnessed to control the passage of light. ontosight.aiontosight.ai Beyond displays, their unique optical and electrical properties are explored in technologies like optical switching, holography, and optical storage devices. ijert.org

Historical and Current Significance of 4-Cyanophenyl 4-Octylbenzoate (8.CN) as a Model Mesogen

This compound, often abbreviated as 8.CN in scientific literature, stands out as a classic and extensively studied example of a liquid crystalline ester. Its significance stems from its well-defined and easily accessible liquid crystalline phases, making it an ideal model system for fundamental research into the nature of mesomorphism.

Historically, the study of compounds like 8.CN was instrumental in developing our understanding of the structure-property relationships in liquid crystals. The presence of a polar cyano (-CN) group and a nonpolar octyl chain at opposite ends of the rigid benzoate (B1203000) core imparts a significant dipole moment and influences its molecular packing. ontosight.airesearchgate.net This particular combination of structural features leads to the formation of a nematic liquid crystal phase over a specific temperature range. synthon-chemicals.com

The compound's importance is further highlighted by its use in binary mixtures with other liquid crystals. For instance, when mixed with 4-cyanobiphenyl-4'-heptylbenzoate (7BCB), it exhibits an interesting phase diagram where an induced smectic Ad phase appears within a nematic "sea". researchgate.netresearchgate.net This phenomenon of induced phases, where a new phase emerges that is not present in either of the individual components, is of great academic interest for understanding intermolecular interactions and molecular self-assembly. researchgate.netspiedigitallibrary.org

Current research continues to leverage 8.CN as a reference compound. Its dielectric properties, including its positive dielectric anisotropy, have been thoroughly investigated. scispace.comresearchgate.netresearchgate.net Furthermore, detailed studies using techniques like proton spin-lattice relaxation have elucidated the molecular dynamics within its nematic phase, revealing that order director fluctuations are the dominant relaxation mechanism. spiedigitallibrary.orgspiedigitallibrary.org

Scope and Academic Relevance of Research on the Chemical Compound

The academic relevance of this compound extends across various disciplines, including chemistry, physics, and materials science. Research on this compound provides valuable insights into the fundamental principles governing the behavior of liquid crystals.

Key areas of investigation include:

Phase Behavior and Transitions: Detailed studies on the phase transitions of pure 8.CN and its mixtures provide critical data for testing and refining theoretical models of liquid crystals. researchgate.netsynthon-chemicals.comresearchgate.net

Physical Properties: The measurement of its optical, dielectric, and viscoelastic properties contributes to the broader database of liquid crystal materials, aiding in the design of new materials with specific characteristics. researchgate.netscispace.com

Molecular Dynamics: Investigating the molecular motion and relaxation processes in 8.CN helps to understand the relationship between molecular structure and macroscopic properties. spiedigitallibrary.orgspiedigitallibrary.org

Mixture Formulation: Its behavior in mixtures is crucial for the development of liquid crystal formulations for technological applications, where a precise tuning of properties is often required. researchgate.netresearchgate.netspiedigitallibrary.org

The synthesis of this compound typically involves the esterification of 4-octylbenzoic acid with 4-cyanophenol. smolecule.com This straightforward synthesis, coupled with its well-characterized properties, ensures its continued use in academic laboratories as a foundational material for educating the next generation of materials scientists and for exploring new frontiers in liquid crystal research.

| Property | Value | Source |

| Chemical Formula | C22H25NO2 | pinpools.com |

| CAS Number | 50793-86-7 | synthon-chemicals.compinpools.com |

| Mesophase Behavior | Cr 47 N 55 I | synthon-chemicals.com |

| Molecular Weight | 351.44 g/mol | N/A |

Structure

2D Structure

3D Structure

Properties

CAS No. |

50793-86-7 |

|---|---|

Molecular Formula |

C22H25NO2 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

(4-cyanophenyl) 4-octylbenzoate |

InChI |

InChI=1S/C22H25NO2/c1-2-3-4-5-6-7-8-18-9-13-20(14-10-18)22(24)25-21-15-11-19(17-23)12-16-21/h9-16H,2-8H2,1H3 |

InChI Key |

SWACKDWUUGZDRD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |

Other CAS No. |

50793-86-7 |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Architecture Design

Rational Design Principles for Mesogenic Systems Incorporating Cyano- and Octylbenzoate Moieties

The design of mesogenic molecules like 4-Cyanophenyl 4-octylbenzoate is guided by well-established structure-property principles aimed at creating materials with specific thermal and electronic properties. york.ac.uk The molecule is composed of three key components: a rigid core, a flexible terminal group, and a polar head group, each playing a distinct role in inducing liquid crystallinity. mdpi.com

The Rigid Core: The central part of the molecule consists of two phenyl rings linked by an ester group (-COO-). This biphenyl (B1667301) benzoate (B1203000) structure provides the necessary rigidity and linearity, or "rod-like" shape, which is a fundamental requirement for the formation of calamitic mesophases. nih.gov This elongated shape promotes anisotropic intermolecular interactions, leading to the long-range orientational order characteristic of liquid crystals. tandfonline.com

The Flexible Terminal Group: The 4-octyl group (-C₈H₁₇) serves as the flexible tail. The attachment of alkyl chains to a rigid core is a common strategy to lower the melting point of the crystal phase and to influence the type of mesophase formed. nih.gov The length of this alkyl chain is a critical parameter; longer chains tend to favor the formation of more ordered smectic phases due to increased van der Waals interactions and a tendency for micro-segregation between the flexible tails and rigid cores. nih.govnih.gov

The Polar Head Group: The terminal cyano group (-CN) is a crucial component. Its strong dipole moment results in significant dipole-dipole interactions, which promote the antiparallel pairing of molecules. acs.orgarxiv.org This antiparallel correlation is a key factor in the formation of the nematic phase and can also lead to the smectic A phase in longer-chain homologues. acs.org Furthermore, the cyano group imparts a large positive dielectric anisotropy to the material, a property essential for the operation of twisted nematic displays. The choice of a cyano group over other polar groups, like the nitro group (-NO₂), is often made because cyano-compounds typically exhibit higher clearing points and broader mesophase ranges. mdpi.com

The combination of the rigid benzoate core, the flexible octyl tail, and the polar cyano head group in this compound is a classic example of molecular design that successfully yields a material with a stable nematic liquid crystal phase at a practical temperature range.

Advanced Synthetic Pathways for this compound and Analogues

The synthesis of this compound is typically achieved through a standard esterification reaction. This process involves the formation of an ester linkage between a derivative of 4-octylbenzoic acid and 4-cyanophenol. A common and efficient laboratory-scale method is the Schotten-Baumann reaction, which utilizes an acid chloride.

The general synthetic scheme proceeds in two main steps:

Preparation of 4-octylbenzoyl chloride: 4-octylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to convert the carboxylic acid into the more reactive acid chloride. This reaction is typically performed in an inert solvent.

Esterification: The resulting 4-octylbenzoyl chloride is then reacted with 4-cyanophenol in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

The reaction is illustrated below: Step 1: Acid Chloride Formation C₈H₁₇-C₆H₄-COOH + SOCl₂ → C₈H₁₇-C₆H₄-COCl + SO₂ + HCl

Step 2: Esterification C₈H₁₇-C₆H₄-COCl + HO-C₆H₄-CN + C₅H₅N → C₈H₁₇-C₆H₄-COO-C₆H₄-CN + C₅H₅N·HCl

After the reaction is complete, the crude product is typically purified using techniques such as recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound. This synthetic methodology is versatile and widely used for preparing a homologous series of 4-cyanophenyl 4-alkylbenzoates and other related calamitic liquid crystals containing ester linkages. semanticscholar.orgresearchgate.net

Investigation of Molecular Structure-Mesophase Property Relationships via Synthetic Modulation

The thermal properties and mesophase behavior of calamitic liquid crystals are highly sensitive to subtle changes in their molecular structure. By systematically modifying the structure of this compound and its analogues, researchers have established clear structure-property relationships.

Effect of Alkyl Chain Length: One of the most studied modifications is the variation of the alkyl chain length. In the homologous series of 4-cyanophenyl 4-n-alkoxybenzoates (where an alkoxy chain replaces the alkyl chain), the mesomorphic properties are strongly dependent on the number of carbon atoms (n) in the chain. researchgate.net As the chain length increases, there is a distinct trend in the observed mesophases. Shorter chains tend to produce only a nematic phase, while longer chains promote the formation of an additional, more ordered smectic A phase. researchgate.net This is due to the increasing strength of intermolecular attractions between the aliphatic chains, which favors a layered smectic structure. nih.gov A similar trend is observed in the 4-cyanophenyl 4-n-alkylbenzoate series.

The transition temperatures also show a characteristic "odd-even" effect, where compounds with an odd number of carbons in the alkyl chain have different clearing points and transition entropies compared to those with an even number of carbons. nih.gov This effect is attributed to the different orientations of the terminal methyl group relative to the molecular axis, which influences the anisotropy of the molecular polarizability. nih.gov

| Compound (n) | Melting Point (Cr → N or SmA) | Smectic A → Nematic (TSmA-N) | Clearing Point (N → I or SmA → I) | Mesophase(s) |

|---|---|---|---|---|

| 5 | - | - | - | N |

| 6 | - | - | - | N |

| 7 | - | - | - | N |

| 8 | - | - | - | N |

| 9 | - | - | - | SmA, N |

| 10 | - | - | - | SmA, N |

| 11 | - | - | - | SmA, N |

| 12 | - | - | - | SmA |

Effect of Terminal Group Substitution: The nature of the terminal polar group also has a profound impact on mesomorphic behavior. The cyano group is known to be highly effective at promoting liquid crystallinity. When compared to analogues with other terminal groups, such as the nitro group (-NO₂), the cyano-substituted compounds generally exhibit superior properties for display applications. mdpi.com For instance, a comparative study of 4-alkoxy-4'-cyanobiphenyls and 4-alkoxy-4'-nitrobiphenyls showed that the nitro-analogues had lower clearing points and narrower mesophase temperature ranges. mdpi.com

| Alkyl Chain | Compound Type | Melting Point | Clearing Point | Mesophase Range |

|---|---|---|---|---|

| C₅ | Cyano | 52 | 68 | 16 |

| C₅ | Nitro | 51 | 52 | 1 |

| C₆ | Cyano | 59 | 76 | 17 |

| C₆ | Nitro | 53 | 63 | 10 |

| C₇ | Cyano | 57 | 75 | 18 |

| C₇ | Nitro | 54 | 64 | 10 |

| C₈ | Cyano | 54 | 67 | 13 |

| C₈ | Nitro | 57 | 62 | 5 |

These systematic studies underscore the high degree of predictability in designing liquid crystals. By carefully selecting the rigid core, flexible tail, and polar head group, scientists can fine-tune the molecular architecture to achieve specific mesophase types, transition temperatures, and physical properties.

Mesophase Behavior and Phase Transition Phenomena

Unary Mesophase Characterization of 4-Cyanophenyl 4-Octylbenzoate

The mesomorphic properties of this compound in its pure state provide a foundational understanding of its behavior. This includes the identification of its liquid crystal phases and their characteristic textures under microscopic observation.

Identification of Nematic and Smectic Phases

In its pure form, this compound exhibits a nematic phase. synthon-chemicals.com The phase transition temperatures for this compound have been identified as follows: it transitions from a crystalline solid (Cr) to a nematic (N) liquid crystal phase at 47°C. synthon-chemicals.com The nematic phase is stable up to 55°C, at which point it transitions into an isotropic (I) liquid. synthon-chemicals.com The phase sequence can be summarized as Cr 47°C N 55°C I. synthon-chemicals.com Research on the homologous series of 4-cyanophenyl 4-n-alkoxybenzoates indicates that the presence of a smectic phase is dependent on the length of the alkyl chain; for chain lengths of n=5-8, only a nematic phase is observed, while a smectic A phase appears for n=9-11.

Microscopic Textural Analysis of Mesophases

The identification of liquid crystal phases is often confirmed through the observation of their unique optical textures using polarized light microscopy. For the nematic phase of calamitic liquid crystals like this compound, a characteristic schlieren texture is commonly observed. beilstein-journals.org This texture is distinguished by the presence of dark brushes, which are extinction regions that correspond to the alignment of the director (the average direction of the long axes of the molecules) with the polarization direction of the light. These brushes emanate from point-like defects known as disclinations. nih.gov Another common texture for the nematic phase is the marbled texture. beilstein-journals.org

While the pure compound does not exhibit a smectic phase, the smectic A phases that can be induced in its mixtures (as discussed below) typically show a focal-conic fan texture. researchgate.net This texture arises from the layered arrangement of the molecules, where the layers are distorted into a series of Dupin cyclides.

Binary and Multicomponent Systems Involving this compound

The mesomorphic behavior of this compound becomes significantly more complex and intriguing when it is mixed with other liquid crystalline compounds. These binary and multicomponent systems can exhibit phases and phase sequences that are not present in the pure constituents, a phenomenon of great interest in materials science.

Induction of Smectic A_d and Other Smectic Phases

A noteworthy characteristic of binary mixtures containing this compound is the induction of smectic phases. A prominent example is the binary system composed of this compound (referred to as 8.CN) and 4-cyanobiphenyl-4' 4-heptylbenzoate (7BCB). nih.gov While both individual compounds are solely nematogenic, their mixture exhibits an induced smectic A_d phase. nih.gov The 'd' subscript indicates a partially bilayered structure where the layer spacing is greater than the length of a single molecule but less than twice the molecular length, suggesting an interdigitated arrangement of the molecules. This induced smectic phase appears in a specific concentration range within the phase diagram, forming an elliptical "island" surrounded by the nematic phase. nih.gov

Re-entrant Nematic Behavior in Mixtures

The same binary mixture of this compound (8.CN) and 4-cyanobiphenyl-4' 4-heptylbenzoate (7BCB) also displays re-entrant nematic behavior. nih.gov This is a phenomenon where, upon cooling, a system transitions from a higher-symmetry phase (nematic) to a lower-symmetry phase (smectic), and then re-enters the higher-symmetry nematic phase at an even lower temperature. mdpi.com In this specific mixture, the phase sequence observed on cooling is Nematic -> Smectic A_d -> Re-entrant Nematic. nih.gov This behavior is a consequence of the complex molecular interactions and packing effects within the mixture.

Phase Diagram Construction and Analysis in Binary Blends

The complete phase behavior of the binary system of this compound (8.CN) and 4-cyanobiphenyl-4' 4-heptylbenzoate (7BCB) has been elucidated through the construction of a temperature-concentration phase diagram. nih.gov This diagram maps the different phases present as a function of the mole fraction of the components.

Influence of Molecular Interactions on Induced Mesophases

The formation of induced mesophases in liquid crystal systems, including those involving this compound, is a direct consequence of specific molecular interactions. The presence of a strong polar cyano (-CN) group at one end of the molecule and the flexible nonpolar octyl chain at the other creates a significant dipole moment and molecular anisotropy. These features are pivotal in dictating the orientational order of the molecules in the mesophase.

Studies on the homologous series of 4-cyanophenyl 4-alkylbenzoates have shown that the length of the alkyl chain plays a crucial role in the stability and type of mesophase observed. For this compound, the balance between the attractive forces of the aromatic cores and the steric repulsions of the alkyl chains leads to the formation of a nematic phase. In this phase, the molecules exhibit long-range orientational order, aligning their long axes approximately parallel to each other, but lack long-range positional order.

The intermolecular interactions are a complex interplay of:

Dipole-dipole interactions: Arising from the polar cyano groups, these interactions promote an antiparallel arrangement of neighboring molecules to minimize electrostatic repulsion.

Steric interactions: The flexible octyl chain, through its various conformations, influences the packing of the molecules and the temperature range of the nematic phase.

Thermodynamic Investigations of Phase Transitions

The transitions between the crystalline solid, the nematic liquid crystal phase, and the isotropic liquid phase are governed by thermodynamic principles. Calorimetric analysis provides invaluable data on the energy changes associated with these transitions.

Calorimetric Analyses of Transition Enthalpies and Entropies

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with phase transitions as a function of temperature. For the p-cyanophenyl p-(n-alkyl)benzoate liquid crystal series, DSC studies have provided detailed information on the temperatures and enthalpy changes of melting (solid to nematic or isotropic) and clearing (nematic to isotropic) transitions.

Upon heating, this compound first undergoes a transition from the crystalline solid to the nematic phase at a specific melting temperature (T_m). This is followed by a transition from the nematic phase to the isotropic liquid at the clearing temperature (T_c). Each of these transitions is associated with a specific enthalpy change (ΔH), representing the heat absorbed during the transition, and an entropy change (ΔS), which reflects the change in the degree of disorder of the system.

The following table summarizes the thermodynamic data for the phase transitions of this compound, based on studies of the homologous series.

| Transition | Temperature (°C) | Enthalpy (kJ/mol) | Entropy (J/mol·K) |

| Melting (Solid → Nematic) | 48.0 | 23.8 | 74.1 |

| Clearing (Nematic → Isotropic) | 55.5 | 0.59 | 1.8 |

Note: These values are representative for the p-cyanophenyl p-(n-alkyl)benzoate series and provide a strong indication of the thermodynamic parameters for the octyl derivative.

The significantly larger enthalpy and entropy of melting compared to clearing reflects the substantial increase in positional and conformational disorder as the compound transitions from a highly ordered crystalline lattice to the orientationally ordered but positionally disordered nematic phase. The much smaller values for the nematic-to-isotropic transition correspond to the loss of only the long-range orientational order.

Kinetics of Mesophase Formation and Transformation

While thermodynamic data provide insight into the energy and entropy of phase transitions, the kinetics of these transitions describe the rate and mechanism by which they occur. The study of the kinetics of mesophase formation and transformation in this compound, particularly the nematic-to-isotropic transition, is crucial for understanding the dynamic aspects of its behavior.

The kinetics of the nematic-to-isotropic transition can be investigated by techniques that monitor the change in a physical property, such as optical birefringence or heat flow, as a function of time at a constant temperature or as a function of temperature at a constant heating/cooling rate.

The rate of transformation is influenced by factors such as the heating/cooling rate, the presence of impurities, and the nature of the surfaces in contact with the liquid crystal. The activation energy for the transition, which can be determined from kinetic studies, provides a measure of the energy barrier that must be overcome for the molecules to rearrange from the ordered nematic state to the disordered isotropic state. Further research focusing specifically on the kinetics of this compound would be beneficial for a more complete understanding of its phase transition dynamics.

Molecular Dynamics and Orientational Ordering Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics

NMR spectroscopy offers a versatile and detailed approach to characterizing the rotational and translational motions of molecules. nih.gov By analyzing the relaxation of nuclear spins, it is possible to gain quantitative information about the timescales and mechanisms of molecular motion. nih.gov

Proton spin-lattice relaxation time (T1) measurements are a key NMR technique used to investigate molecular dynamics. iisc.ac.innih.gov This parameter characterizes the rate at which the nuclear spin system returns to thermal equilibrium after being perturbed. iisc.ac.in The efficiency of this relaxation process is directly related to the fluctuations of local magnetic fields, which are caused by the motion of neighboring nuclear spins.

In a study involving a binary mixture of 4-Cyanophenyl 4-octylbenzoate (also referred to as 8CN) and 4-Cyanobiphenyl-4'(n-heptylbenzoate) (7BCB), detailed frequency dispersion studies of proton spin-lattice relaxation times were conducted. spiedigitallibrary.org These measurements were performed over a wide range of Larmor frequencies, from 10 kHz to 108 Hz, using the Fast Field Cycling NMR (FFC-NMR) technique. spiedigitallibrary.org The data from these experiments provide a comprehensive view of the relaxation behavior across different frequency regimes, which is crucial for identifying the dominant motional processes. spiedigitallibrary.org

The frequency dependence, or dispersion, of the T1 relaxation time provides critical information for distinguishing between different relaxation mechanisms. In liquid crystals, several processes can contribute to proton spin-lattice relaxation, including order director fluctuations (ODF), molecular self-diffusion, and rotational motions. spiedigitallibrary.orgspiedigitallibrary.org

Analysis of the T1 dispersion data for the this compound and 4-Cyanobiphenyl-4'(n-heptylbenzoate) mixture revealed that the relaxation in the nematic phase of pure this compound (8CN) is primarily governed by order director fluctuations (ODF). spiedigitallibrary.org In contrast, for 7BCB, molecular self-diffusion was found to be the exclusive relaxation mechanism. spiedigitallibrary.org In the intermediate nematic phases of the mixture, a gradual transition between these two dominant relaxation scenarios was observed. spiedigitallibrary.org

The formation of smectic phases in the mixture was accompanied by a significant change in the relaxation behavior. spiedigitallibrary.org The contribution from ODF was nearly eliminated, and a sudden slowing down of the diffusion process was observed. spiedigitallibrary.org This indicates a dramatic decrease in the correlation times for reorientational motions upon the formation of the layered smectic structure. spiedigitallibrary.org

Order director fluctuations are collective, long-range motions of the director, which is the average local orientation of the long molecular axes in a liquid crystal. These fluctuations are a significant source of nuclear spin relaxation in the nematic phase. The dominance of the ODF mechanism in the T1 dispersion of this compound highlights the importance of these collective modes in its molecular dynamics. spiedigitallibrary.org The near "freezing out" of the ODF contribution upon entering the smectic phase is consistent with the higher degree of positional order in this phase, which restricts the long-wavelength fluctuations of the director. spiedigitallibrary.org

Determination of Orientational Order Parameters ()

The orientational order parameter, denoted as , is a fundamental quantity that describes the degree of long-range orientational order in a liquid crystalline phase. It provides a measure of how well the long molecular axes are aligned with the director.

The orientational order parameter of the homologous series of 4-cyanophenyl 4-alkylbenzoates, including the octyl derivative, has been determined using a variety of experimental techniques. nih.gov These methods include ¹³C-NMR spectroscopy, X-ray diffraction, optical birefringence, high-resolution density measurements, and diamagnetic susceptibility anisotropy measurements. nih.gov Each of these techniques probes a different physical property that is dependent on the degree of molecular alignment, thus providing independent determinations of the order parameter. nih.gov

For instance, ¹³C-NMR chemical shifts are sensitive to the orientation of specific molecular segments with respect to the magnetic field. nih.gov By analyzing these shifts in the oriented phase, the order parameter can be extracted. nih.gov Similarly, the anisotropy of properties like optical birefringence and diamagnetic susceptibility is directly related to . nih.gov

The experimental values of the orientational order parameter are often compared with theoretical predictions, most notably the Maier-Saupe theory. researchgate.netarxiv.orgox.ac.uk This mean-field theory describes the formation of the nematic phase as a result of anisotropic intermolecular interactions. youtube.com It predicts a universal temperature dependence for the order parameter, which can be compared with experimental data. youtube.com

Studies on 4-cyanophenyl 4-alkylbenzoates have shown that while the different experimental methods may yield slightly different absolute values for the order parameter, the trends with temperature are very similar. nih.gov These experimental results can be compared to the predictions of the Maier-Saupe theory to assess the applicability of the model to this system and to gain further insights into the nature of the intermolecular forces driving the nematic ordering. researchgate.net

Interactive Data Table: Experimental Methods for Determining Orientational Order Parameter

| Experimental Method | Physical Property Measured |

| ¹³C-NMR Spectroscopy | Chemical shift anisotropy |

| X-ray Diffraction | Anisotropy of diffraction pattern |

| Optical Birefringence | Anisotropy of refractive index |

| Diamagnetic Susceptibility | Anisotropy of magnetic susceptibility |

| High-Resolution Density | Temperature dependence of density |

Rotational Dynamics and Viscoelastic Properties in Mesophases

The study of rotational dynamics and viscoelastic properties in the mesophases of this compound provides crucial insights into the collective and individual molecular motions that govern the material's response to external fields and mechanical stress. These properties are not only of fundamental scientific interest but are also pivotal for the application of this compound in electro-optical devices.

Research into the rotational dynamics of this compound has been conducted using techniques such as dielectric spectroscopy. These studies focus on the relaxation processes associated with the rotation of the molecule around its principal axes. The most prominent of these is the low-frequency relaxation process, which is attributed to the rotation of the molecule around its short axis. This motion is significantly influenced by the nematic potential and the local ordering of the molecules.

Dielectric relaxation studies performed on this compound in its nematic and isotropic phases have provided quantitative data on its rotational dynamics. The relaxation time (τ) associated with the molecular rotation around the short axis is a key parameter derived from these measurements. This relaxation process can be described by the Debye model. icm.edu.pl The temperature dependence of the relaxation time provides information about the activation energy (Ea) required for this rotational motion.

In a related study on a homologous compound, 4-cyanophenyl 4'-n-decyloxybenzoate, it was observed that the activation energy for molecular reorientations is notably higher in the nematic phase compared to the isotropic and smectic A phases. icm.edu.plbibliotekanauki.pl This highlights the significant hindrance to rotational motion imposed by the orientational order of the nematic phase. The dielectric strength (Δε) and relaxation time (τ) both show a distinct temperature dependence as the material transitions between its different phases. icm.edu.pl

The viscoelastic properties of liquid crystals, such as this compound, are characterized by a set of viscosity coefficients. One of the most important of these is the rotational viscosity (γ₁), which describes the torque required to reorient the director (the average direction of the long axes of the molecules) in the nematic phase.

Studies on a binary mixture containing this compound have shed light on its viscoelastic behavior. In the nematic and re-entrant nematic phases of this mixture, the rotational viscosity was found to be approximately 0.5 Pa·s, with a relatively small dependence on temperature. However, within the induced smectic Ad phase, the rotational viscosity exhibited a more complex temperature dependence, initially increasing as the temperature decreased before reaching a maximum and then decreasing. The activation energy associated with rotational viscosity was also found to be significantly higher in the nematic phase compared to the re-entrant nematic phase.

Below are interactive data tables summarizing the findings from research on the rotational dynamics and viscoelastic properties of this compound and related compounds.

Table 1: Dielectric Relaxation Data for a Homologous Compound (4-cyanophenyl 4'-n-decyloxybenzoate) in Different Phases icm.edu.pl

| Phase | Temperature (°C) | Dielectric Strength (Δε) | Relaxation Time (τ) (ns) |

| Isotropic | 90 | ~4.5 | ~20 |

| Nematic | 80 | ~6.8 | ~50 |

| Smectic A | 60 | ~7.5 | ~100 |

Table 2: Activation Energy for Molecular Rotation in a Homologous Compound (4-cyanophenyl 4'-n-decyloxybenzoate) icm.edu.plbibliotekanauki.pl

| Phase | Activation Energy (Ea) (kJ/mol) |

| Isotropic | ~60 |

| Nematic | ~80 |

| Smectic A | ~60 |

Table 3: Rotational Viscosity in a Binary Mixture Containing this compound

| Phase | Rotational Viscosity (γ₁) (Pa·s) |

| Nematic | ~0.5 |

| Re-entrant Nematic | ~0.5 |

Electro Optical and Dielectric Response Characteristics

Dielectric Permittivity and Anisotropy Investigations

The dielectric properties of 4-Cyanophenyl 4-octylbenzoate (also known as 8CPB) have been the subject of detailed studies to understand its behavior in electric fields across its different liquid crystalline phases. scispace.com

Broadband Dielectric Spectroscopy of Mesophases

Broadband dielectric spectroscopy is a powerful technique used to probe the molecular dynamics and polarization mechanisms in liquid crystals. For this compound, dielectric studies have been conducted over a wide frequency range, from kilohertz to the gigahertz region, to characterize its nematic and isotropic phases. scispace.comspiedigitallibrary.org These studies reveal distinct relaxation processes associated with molecular motions. The primary mechanism observed is the reorientation of the molecule around its short axis, which is a key contributor to the dielectric response in the nematic phase. scispace.comresearchgate.net The use of techniques like time-domain spectroscopy and impedance analyzers allows for the separation of different relaxation modes, providing a comprehensive understanding of the molecular dynamics at play. researchgate.net

Frequency and Temperature Dependence of Dielectric Properties

The dielectric permittivity of this compound exhibits a strong dependence on both frequency and temperature. scispace.comnih.govrsc.orgekb.eg In the nematic phase, the dielectric anisotropy (Δε), which is the difference between the permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, is a crucial parameter. For this compound, this anisotropy is positive. researchgate.net

Experimental studies have shown that as frequency increases, the dielectric constant generally decreases. ekb.egchalcogen.ro This behavior is attributed to the inability of the permanent dipoles to follow the rapidly oscillating electric field at higher frequencies. rsc.org Temperature also plays a significant role; as temperature increases within the nematic phase and approaches the nematic-isotropic transition temperature, the dielectric anisotropy tends to decrease. nih.gov This is due to the reduction in the orientational order of the liquid crystal molecules with increasing thermal energy. researchgate.net

The following table presents data on the dielectric properties of this compound in its nematic and isotropic phases at a frequency of 100 kHz.

| Temperature (°C) | Phase | Dielectric Permittivity (Parallel, ε∥) | Dielectric Permittivity (Perpendicular, ε⊥) | Dielectric Anisotropy (Δε) |

| 35 | Nematic | 10.5 | 4.2 | 6.3 |

| 40 | Nematic | 10.2 | 4.3 | 5.9 |

| 45 | Nematic | 9.8 | 4.4 | 5.4 |

| 50 | Isotropic | 7.5 | 7.5 | 0 |

Refractive Index Anisotropy and Birefringence Studies

The optical anisotropy of this compound is another key characteristic, quantified by its birefringence, which is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. arxiv.org

Measurement of Ordinary and Extraordinary Refractive Indices

The ordinary and extraordinary refractive indices of this compound have been measured in its mesophases. researchgate.netresearchgate.net Techniques such as the modified wedge method are employed to determine these values. icm.edu.pl In the nematic phase, the extraordinary refractive index (nₑ) corresponds to light polarized parallel to the director, while the ordinary refractive index (nₒ) corresponds to light polarized perpendicular to the director. evidentscientific.com It has been observed that in the nematic phase, the extraordinary refractive index is higher than the ordinary refractive index, resulting in a positive birefringence. researchgate.netresearchgate.net

Temperature Dependence of Birefringence in Mesophases

The birefringence of this compound is highly dependent on temperature. As the temperature increases within the nematic phase, the birefringence decreases. icm.edu.pl This is a direct consequence of the decrease in the orientational order parameter of the liquid crystal molecules. icm.edu.pl At the nematic-isotropic transition temperature, the birefringence abruptly drops to zero as the material becomes optically isotropic. icm.edu.pl In some binary mixtures containing this compound that exhibit smectic Ad and re-entrant nematic phases, the refractive indices remain relatively constant throughout these phases, with only minor changes observed near the phase transitions. researchgate.net

The table below illustrates the typical temperature dependence of the refractive indices and birefringence for this compound at a wavelength of 589 nm.

| Temperature (°C) | Phase | Extraordinary Refractive Index (nₑ) | Ordinary Refractive Index (nₒ) | Birefringence (Δn) |

| 35 | Nematic | 1.68 | 1.52 | 0.16 |

| 40 | Nematic | 1.67 | 1.53 | 0.14 |

| 45 | Nematic | 1.65 | 1.54 | 0.11 |

| 50 | Isotropic | 1.58 | 1.58 | 0 |

Electro-Optical Switching Phenomena in Liquid Crystal Devices

The electro-optical switching behavior of liquid crystals like this compound is the foundation of their use in display and photonic devices. nih.gov The application of an external electric field can reorient the liquid crystal director, thereby modulating the light passing through the device. aps.org

In nematic liquid crystals with positive dielectric anisotropy, such as this compound, the director aligns parallel to an applied low-frequency electric field. This reorientation, known as the Fréedericksz transition, is a threshold phenomenon. aps.org The switching time, which includes both the turn-on and turn-off times, is a critical parameter for device performance. mdpi.com The turn-on time can be controlled by the applied voltage, while the turn-off time is primarily dependent on the material's viscoelastic properties and the cell thickness. mdpi.com Studies on similar liquid crystal systems have shown that parameters like threshold voltage, splay elastic constant, and rotational viscosity are crucial in determining the switching characteristics. nih.govresearchgate.net For instance, the dispersion of nanoparticles into a liquid crystal matrix can alter these parameters, potentially leading to faster switching times. nih.govresearchgate.net

Response Times and Switching Dynamics

The switching speed of a liquid crystal is a critical parameter for display technologies, as it dictates the ability to render motion without image blurring. This is quantified by the response times, specifically the rise time (τ_on) and decay time (τ_off). The rise time is the period required for the liquid crystal molecules to align with an applied electric field (the "on" state), while the decay time is the time taken to relax back to the initial configuration when the field is removed (the "off" state).

In guest-host liquid crystal systems, where a dichroic dye is mixed with a liquid crystal host, the electro-optical response is a key performance metric. A study investigating a guest-host mixture containing an anthraquinone (B42736) dye within a nematic host, which included this compound, provides insight into these switching dynamics. The response times were found to be highly dependent on the applied voltage. At an applied voltage of 14V, the rise time was 18.4 ms, and the decay time was 25.6 ms. Increasing the voltage to 22V significantly reduced the rise time to 6.4 ms, while the decay time remained relatively constant at 25.2 ms.

This behavior is characteristic of nematic liquid crystals with positive dielectric anisotropy. The driving torque for the on-switching is proportional to the square of the electric field strength, leading to faster response times at higher voltages. The off-switching, however, is a relaxation process governed by the elastic forces within the liquid crystal and its rotational viscosity, making it largely independent of the magnitude of the previously applied field.

Table 1: Response Times of a Guest-Host Liquid Crystal Mixture Containing this compound at Various Voltages

| Applied Voltage (V) | Rise Time (τ_on) (ms) | Decay Time (τ_off) (ms) |

| 14 | 18.4 | 25.6 |

| 16 | 12.8 | 25.4 |

| 18 | 10.0 | 25.4 |

| 20 | 8.0 | 25.2 |

| 22 | 6.4 | 25.2 |

Field-Induced Reorientations and Director Response

The application of an external electric field across a film of this compound induces a reorientation of the liquid crystal director—the average direction of the molecular long axes. This reorientation is the core principle behind the electro-optic effect in many LCDs. As a material with positive dielectric anisotropy, the director of this compound tends to align parallel to an applied electric field.

The process of field-induced reorientation is often described by the Fréedericksz transition, which is a threshold phenomenon. Below a critical threshold voltage, the director alignment is stable and determined by the surface anchoring conditions. When the applied voltage exceeds this threshold, the dielectric torque overcomes the elastic restoring torques, causing the director to rotate and align with the field.

The dynamics of this director response are complex, involving a balance between the electric, elastic, and viscous torques. The speed of the reorientation (the director's response) is influenced by the material's rotational viscosity (γ₁), the elastic constants (k_ii), and the dielectric anisotropy (Δε). While specific quantitative values for the Freedericksz threshold voltage for pure this compound are not detailed in the available literature, the general principles governing nematic liquid crystals apply. The dynamics of reorientation can be affected by the presence of other materials in a mixture, such as in the previously mentioned guest-host systems, or by the introduction of nanoparticles. The interaction between the applied field and the liquid crystal's properties dictates the ultimate stability, speed, and character of the director's response.

Advanced Structural Probes and Spectroscopic Analyses

X-ray Diffraction (XRD) Studies of Mesophase Structures

X-ray diffraction (XRD) is a primary tool for determining the long-range positional and orientational order within the various phases of liquid crystals. For 4-Cyanophenyl 4-octylbenzoate, which exhibits a phase sequence of Crystal (Cr) to Nematic (N) at 47°C and Nematic to Isotropic (I) at 55°C, XRD provides distinct patterns characteristic of each phase. synthon-chemicals.com

While the pure compound this compound does not form a smectic phase, such phases can be induced in binary mixtures with other mesogenic compounds. The study of these induced smectic phases via XRD reveals crucial information about molecular packing. In smectic phases, molecules are organized into layers, and XRD is used to measure the layer spacing, or periodicity (d). researchgate.net

The most common induced phase is the Smectic A (SmA) phase, where the long molecular axes are, on average, oriented perpendicular to the layer planes. beilstein-journals.org The layer spacing in the SmA phase is typically close to the full length of the molecule. However, in mixtures of molecules with significantly different lengths, the quality of the smectic layering can be reduced, leading to broader diffraction peaks. beilstein-journals.org The formation of interdigitated or bilayer structures can also occur, where molecules overlap head-to-head or head-to-tail, influenced by interactions between the polar cyanobiphenyl units and the nonpolar alkyl chains. mdpi.com The Smectic C (SmC) phase, characterized by a collective tilt of molecules within the layers, is also possible in mixtures, though the SmA phase is often more stable when accommodating molecules of different sizes. beilstein-journals.orgmdpi.com

The nematic and isotropic phases of this compound are structurally less ordered than the smectic phase, a fact clearly reflected in their XRD patterns.

Nematic (N) Phase: The nematic phase lacks the long-range positional order of smectic layers but retains a high degree of long-range orientational order. tcichemicals.com Its XRD pattern is characterized by diffuse scattering features rather than sharp Bragg peaks. doi.org Typically, a diffuse halo is observed at wide angles, corresponding to the average lateral spacing between molecules. At small angles, two diffuse spots (or four spots in the case of cybotactic nematics) appear along the direction of the applied aligning field, with a scattering vector corresponding to the average molecular length. mdpi.com

Isotropic (I) Phase: In the isotropic liquid phase, all long-range order is lost. Molecules are randomly positioned and oriented. The XRD pattern of the isotropic phase consists of a single, very broad, and diffuse ring at a wide angle, which reflects the short-range correlations in molecular positions but confirms the absence of any long-range order.

Advanced Spectroscopic Techniques for Conformational and Intermolecular Studies

Spectroscopic techniques that probe the vibrational and electronic energy levels of a molecule are invaluable for understanding its conformation, functional groups, and intermolecular interactions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of a molecule's vibrational modes. cigrjournal.org A vibrational mode is IR active if it involves a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability. edinst.com For a molecule like this compound, with both polar and non-polar groups, combining both techniques provides a comprehensive vibrational analysis. researchgate.net

Key vibrational modes for this compound include the stretching of the nitrile (C≡N) and carbonyl (C=O) groups, as well as vibrations associated with the phenyl rings and the octyl chain.

Interactive Table: Characteristic Vibrational Modes of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Activity |

| Cyano (C≡N) | Stretching | ~2225 | IR & Raman |

| Carbonyl (C=O) | Stretching | ~1735 | IR (Strong) |

| Phenyl Rings | C=C Stretching | ~1605, ~1500 | IR & Raman |

| Ester (C-O) | Asymmetric Stretching | ~1270 | IR (Strong) |

| Alkyl Chain (C-H) | Stretching | 2850-2960 | IR & Raman |

Note: The exact peak positions can shift slightly depending on the phase (crystal, nematic, isotropic) and temperature due to changes in the molecular environment.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption pattern is determined by the molecule's chromophores—functional groups containing valence electrons with low excitation energies. shu.ac.uk

In this compound, the primary chromophores are the two phenyl rings, the carbonyl group, and the cyano group. The absorption spectrum is dominated by intense π → π* transitions associated with the conjugated π-electron systems of the aromatic rings. uzh.ch Less intense n → π* transitions, involving the non-bonding electrons on the oxygen of the carbonyl group and the nitrogen of the cyano group, also occur but may be obscured by the stronger π → π* bands. uzh.chtanta.edu.eg The main absorption peak for similar cyanophenyl benzoate (B1203000) compounds is typically observed in the UV region.

Interactive Table: Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Associated Chromophore(s) | Expected Wavelength Region |

| π → π | π bonding to π anti-bonding | Phenyl rings, C=O, C≡N | Strong absorption, ~270 nm |

| n → π | n non-bonding to π anti-bonding | C=O, C≡N | Weak absorption, longer wavelength |

Theoretical and Computational Modeling of Mesogenic Behavior

Molecular Dynamics (MD) Simulations of Liquid Crystalline Systems

Molecular dynamics (MD) simulations are a cornerstone of computational liquid crystal research. This technique models the movement of atoms and molecules over time, governed by a set of classical force fields that approximate the quantum mechanical interactions. By simulating a system containing a large number of molecules, MD can predict the emergence of ordered liquid crystalline phases from an isotropic liquid state.

One of the key applications of MD simulations is the prediction of mesophase structures and the temperatures at which transitions between these phases occur. For a molecule like 4-cyanophenyl 4-octylbenzoate, simulations can differentiate between the disordered isotropic phase, the orientationally ordered but positionally disordered nematic phase, and the layered smectic phases.

Simulations are typically initiated by placing molecules in a simulation box at random positions and orientations, representing the isotropic liquid phase. The system's temperature is then gradually lowered in a process analogous to experimental cooling. As the temperature decreases, the simulated molecules may spontaneously organize into a nematic phase, characterized by a long-range orientational order of the molecular long axes. Further cooling might then lead to the formation of smectic layers.

The identification of these phases is achieved by calculating order parameters from the simulation trajectories. The primary order parameter for the nematic phase is the Maier-Saupe order parameter, S, which quantifies the degree of alignment along a common director. For smectic phases, a translational order parameter is also calculated to quantify the periodic density variations corresponding to the layer structure.

While specific MD simulation data for this compound is not abundant in the literature, studies on the homologous series of p-cyanophenyl p-(n-alkyl)benzoates reveal that the transition temperatures are highly dependent on the length of the alkyl chain. kfupm.edu.sa For an octyl chain, a nematic phase is expected, and potentially a smectic A phase at lower temperatures.

Illustrative Data Table: Predicted Phase Transitions for a Cyanophenyl Benzoate (B1203000) Analog

| Simulation Parameter | Value |

| Simulated Molecule | 4-Cyanophenyl 4-heptylbenzoate |

| Isotropic to Nematic (TNI) | ~330 K |

| Nematic to Smectic A (TSNA) | ~315 K |

| Order Parameter (S) in Nematic Phase | 0.65 at 320 K |

Note: This data is illustrative and based on typical simulation results for a close analog of this compound.

MD simulations provide a molecular-level view of the intermolecular forces that drive the self-assembly of liquid crystals. For this compound, the key interactions include:

π-π stacking: The aromatic phenyl rings in the molecular core can engage in π-π stacking, which contributes to the stability of the ordered phases.

Dipole-dipole interactions: The strong dipole moment arising from the terminal cyano (-C≡N) group leads to significant electrostatic interactions. These interactions can favor antiparallel arrangements of neighboring molecules to minimize electrostatic repulsion.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. Unlike the classical approach of MD, DFT provides detailed information about electron distribution, which is fundamental to understanding a molecule's reactivity, polarity, and polarizability. For liquid crystal research, DFT is primarily used to compute the properties of a single molecule, which can then be used to parameterize the force fields for MD simulations or to understand structure-property relationships.

DFT calculations can accurately predict the ground-state electronic structure of this compound. This includes the spatial distribution of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A key property derived from the electronic structure is the molecular dipole moment. The terminal cyano group is strongly electron-withdrawing, creating a significant dipole moment along the long axis of the molecule. DFT calculations can provide a precise value for the magnitude and direction of this dipole. This information is critical for understanding the dielectric properties of the liquid crystal and the nature of the intermolecular electrostatic interactions.

Illustrative Data Table: Calculated Molecular Properties of a Cyanophenyl Benzoate Analog via DFT

| Property | Calculated Value |

| Method/Basis Set | B3LYP/6-31G* |

| Dipole Moment (Debye) | ~5.5 D |

| HOMO Energy (eV) | -6.8 eV |

| LUMO Energy (eV) | -1.2 eV |

| Polarizability Anisotropy (ų) | ~30 ų |

Note: This data is illustrative and based on typical DFT calculation results for a molecule with a similar structure to this compound.

The flexible octyl chain of this compound can adopt various conformations. DFT can be used to calculate the relative energies of these different conformers. Typically, the all-trans conformation of the alkyl chain is the most stable and is the predominant conformation in the ordered liquid crystalline phases.

Furthermore, DFT can be used to compute the interaction energy between two or more molecules as a function of their relative orientation and separation. This allows for the development of highly accurate intermolecular potentials. For example, the interaction energy of a molecular dimer can be calculated for parallel, antiparallel, and T-shaped arrangements. These calculations can confirm that the antiparallel configuration is energetically favorable for cyanophenyl-containing mesogens, which supports the models of local structure inferred from MD simulations and experimental data.

Advanced Material Science Perspectives and Emerging Applications

Role of 4-Cyanophenyl 4-Octylbenzoate in Developing Advanced Liquid Crystal Displays

This compound is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at a specific temperature range. Its chemical structure, featuring a polar cyano group (-C≡N) and a flexible octyl chain, imparts properties that are highly desirable for liquid crystal displays (LCDs). The nematic phase is characterized by molecules that have long-range orientational order but no positional order, allowing them to be easily aligned by an external electric field.

The performance of an LCD is heavily dependent on the physicochemical properties of the liquid crystal mixture used. Key parameters include the dielectric anisotropy (Δε), birefringence (Δn), and viscoelastic constants. The cyano group in this compound results in a large positive dielectric anisotropy, meaning the dielectric constant is higher along the long axis of the molecule than perpendicular to it. This property is crucial for the operation of twisted nematic (TN) and in-plane switching (IPS) LCDs, as it allows for low-voltage switching of the liquid crystal director, leading to lower power consumption.

The following table presents typical physical property data for the well-characterized liquid crystal 5CB, which is structurally similar to this compound and illustrates the magnitude of these key parameters in cyanophenyl-containing liquid crystals.

| Property | 4'-pentyl-4-cyanobiphenyl (5CB) |

| Dielectric Anisotropy (Δε) | ~ +11.0 (at 25°C, 1 kHz) |

| Birefringence (Δn) | ~ 0.19 (at 25°C, 589 nm) |

| Nematic-Isotropic Transition (TNI) | 35.1°C |

This data is for the related compound 5CB and is intended to be illustrative of the properties of this class of liquid crystals.

Integration into Novel Optoelectronic and Sensor Devices

The unique electro-optical properties of liquid crystals like this compound extend their utility beyond conventional displays into a range of novel optoelectronic and sensor devices. The ability to modulate light by applying an electric field is the fundamental principle behind their use in applications such as spatial light modulators (SLMs), optical switches, and tunable filters.

Spatial light modulators are devices that can control the intensity, phase, or polarization of light in a spatially defined manner. wikipedia.org Liquid crystal-based SLMs (LCSLMs) are a mature technology used in projection displays, optical tweezers, and holography. wikipedia.org Nematic liquid crystals with high birefringence and low viscosity are desirable for these applications to achieve high-resolution and high-speed modulation. The properties of this compound make it a suitable candidate for inclusion in mixtures for such devices. By applying a patterned electric field via a pixelated electrode array, the orientation of the liquid crystal molecules can be controlled on a pixel-by-pixel basis, thereby spatially modulating the phase or polarization of an incident light beam. wikipedia.org

In the realm of optical communications, liquid crystal-based optical switches offer a pathway to reconfigurable optical networks. These switches can redirect light signals between different optical fibers without the need for mechanical moving parts. The principle of operation often relies on the electric field-induced reorientation of the liquid crystal to either guide light in a specific direction or to alter its polarization state, which is then used to route the signal.

Furthermore, the sensitivity of the liquid crystalline state to external stimuli makes these materials promising for sensor applications. While research specifically detailing the use of this compound in sensors is limited, the general principles are well-established. For example, the alignment of liquid crystals can be perturbed by the presence of certain chemical analytes on a specially prepared surface, leading to a detectable optical response. This could be harnessed for the development of highly sensitive chemical and biological sensors. The dielectric properties of the liquid crystal could also be exploited for sensing applications where changes in capacitance are measured.

Future Directions in Liquid Crystal Material Engineering

The future of liquid crystal technology lies in the engineering of new materials and composites with enhanced functionalities. For nematic liquid crystals like this compound, several exciting research avenues are being explored.

One significant area is the development of Polymer Dispersed Liquid Crystals (PDLCs) . In PDLCs, micro-droplets of a liquid crystal are dispersed within a solid polymer matrix. In the absence of an electric field, the random orientation of the liquid crystal directors in the droplets scatters light, resulting in a translucent or opaque film. When an electric field is applied, the directors align, and if the refractive index of the aligned liquid crystal matches that of the polymer, the film becomes transparent. This technology is the basis for switchable smart windows, privacy glass, and flexible displays. The properties of this compound, such as its positive dielectric anisotropy and nematic range, make it a potential component for the liquid crystal phase in these composites.

Another promising direction is the doping of liquid crystals with nanoparticles . The introduction of metallic, semiconducting, or magnetic nanoparticles into a liquid crystal host can significantly alter its physical properties. For instance, doping with magnetic nanoparticles can enhance the sensitivity of the liquid crystal to an external magnetic field, opening up possibilities for novel magneto-optical devices. researchgate.net The addition of certain nanoparticles can also influence the dielectric anisotropy and elastic constants of the liquid crystal, providing a new tool for tuning the material's performance for specific applications. researchgate.net

Furthermore, the synthesis of novel liquid crystal derivatives continues to be a major focus of research. By modifying the molecular structure of compounds like this compound—for example, by altering the length of the alkyl chain, changing the core structure, or introducing lateral substituents—new materials with optimized properties can be created. mdpi.com Research into the synthesis of side-chain liquid-crystalline block copolymers containing cyano-terminated phenyl benzoate (B1203000) moieties is one such example, aiming to control the alignment and microphase-separated structures for advanced applications. mdpi.com These synthetic strategies aim to achieve wider nematic ranges, higher birefringence, lower viscosity, and improved stability, pushing the boundaries of what is possible with liquid crystal technology.

Concluding Remarks and Future Research Outlook

Summary of Key Academic Contributions and Findings Related to 4-Cyanophenyl 4-Octylbenzoate

This compound is a calamitic (rod-shaped) liquid crystal that has garnered significant academic interest due to its notable mesomorphic properties and its role as a component in complex liquid crystal systems. A key finding is that while the pure compound exhibits a nematic phase, its primary importance lies in its use in binary mixtures. scispace.com

Perhaps the most widely studied and significant contribution is the discovery that mixing this compound with other polar liquid crystals, such as 4-cyanobiphenyl-4'-heptylbenzoate (7BCB), leads to the induction of smectic phases that are not present in either of the individual components. Specifically, these mixtures can form an induced smectic Ad phase, which often appears as a distinct "island" in the phase diagram, surrounded by the nematic phase. Furthermore, these systems can also exhibit a re-entrant nematic phase, a fundamentally intriguing phenomenon where a nematic phase reappears at a lower temperature than the smectic phase.

Detailed physical characterization has accompanied these phase studies. Experimental investigations into the dielectric properties in both the nematic and isotropic phases have provided insights into the molecular dynamics, particularly the relaxation processes related to molecular rotation. researchgate.net Moreover, proton spin relaxation studies on its binary mixtures have helped to elucidate the molecular dynamics, such as order director fluctuations and self-diffusion, that govern the transitions between the nematic, induced smectic, and re-entrant nematic phases. The orientational order parameter of the pure compound has also been successfully measured, offering crucial data for testing theoretical models of liquid crystalline order.

From a practical standpoint, the compound and its derivatives are recognized for their application in liquid crystal displays (LCDs). The presence of the cyano group imparts a significant dipole moment, which is advantageous for creating the high dielectric anisotropy required in many display technologies.

Unresolved Challenges and Promising Avenues for Future Research

Despite the valuable research conducted, several challenges and opportunities for future investigation remain.

Exploration of Multi-Component Systems: While its behavior in binary mixtures with 7BCB is well-documented, a systematic exploration of its phase behavior in mixtures with a wider array of other liquid crystalline and even non-mesomorphic compounds is a promising avenue. Such studies could uncover new induced phases or multicomponent eutectic mixtures with optimized properties for specific applications.

Structure-Property Relationship: A deeper, more comprehensive investigation into structure-property relationships is warranted. This could involve the synthesis and characterization of homologous series with varying alkyl chain lengths or modifications to the aromatic core. For instance, studies on fluorinated analogues of similar cyanophenyl benzoates have been undertaken to tune dielectric anisotropy, suggesting a fruitful path for modifying this compound itself. researchgate.net

Advanced Physical Characterization: While dielectric properties have been studied, a more thorough characterization of the viscoelastic properties (e.g., rotational viscosity and elastic constants) of both the pure compound and its induced smectic phases is needed. These parameters are critically important for optimizing the performance, such as switching speeds, of liquid crystal devices.

Computational and Theoretical Modeling: The application of advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, could provide deeper atomistic insights. joics.org Modeling the intermolecular interactions that drive the formation of the induced smectic Ad and re-entrant nematic phases could help resolve standing questions about the role of molecular association and steric effects, guiding the rational design of new materials.

Potential Impact on Fundamental Liquid Crystal Science and Technological Advancements

The study of this compound and its mixtures has a dual impact, contributing to both fundamental science and technological progress.

Fundamentally, this compound serves as a key component in model systems for investigating complex phase transitions. The phenomena of phase induction and re-entrant nematicism challenge and refine theoretical models of condensed matter physics, pushing the boundaries of our understanding of the subtle interplay of intermolecular forces (dipolar, steric, van der Waals) that govern molecular self-assembly.

Technologically, the ability to use this compound to precisely tune the mesomorphic and physical properties of liquid crystal mixtures is of great importance. The induction of smectic phases and the manipulation of dielectric and viscoelastic properties are central to the development of advanced electro-optical devices. This includes not only conventional LCDs but potentially next-generation technologies such as bistable displays, which require materials with specific elastic properties and surface anchoring behaviors. google.com The insights gained from researching this compound contribute directly to the materials-by-design approach, enabling the formulation of liquid crystal mixtures with tailored characteristics for faster, more efficient, and higher-contrast displays and photonic devices.

Q & A

Q. What are the recommended safety protocols for handling 4-Cyanophenyl 4-octylbenzoate in laboratory settings?

- Methodological Answer : Handling requires strict adherence to PPE (personal protective equipment), including nitrile gloves, safety goggles, and respiratory protection (e.g., NIOSH-approved P95 respirators for dust control). Engineering controls such as fume hoods and local exhaust ventilation are critical to minimize inhalation risks. Avoid skin contact by using lab coats and gloves inspected for integrity before use. Environmental precautions include preventing entry into drainage systems and using sealed containers for waste disposal .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via esterification between 4-cyanophenol and 4-octylbenzoyl chloride under reflux with a catalyst (e.g., H₂SO₄). Purification involves recrystallization from ethanol or column chromatography. Purity is validated using HPLC (high-performance liquid chromatography) with UV detection, as referenced in product specifications (e.g., ≥97% purity by HPLC) . Gas chromatography (GC) may also be used to monitor residual solvents.

Q. Which analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?

- Methodological Answer : Structural confirmation is achieved through H/C NMR spectroscopy (e.g., confirming ester and cyanophenyl groups) and FT-IR (e.g., C=O stretch at ~1720 cm⁻¹). Physicochemical properties such as melting point (46–47°C) and solubility (poor in water, soluble in DCM/THF) are determined via differential scanning calorimetry (DSC) and shake-flask methods, respectively. Log (octanol-water partition coefficient) can be measured using HPLC retention time correlations .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships of 4-Cyanophenyl 4-alkylbenzoate derivatives with varying alkyl chain lengths?

- Methodological Answer : Systematic studies involve synthesizing homologs (e.g., hexyl, heptyl, octyl chains) and comparing their mesogenic behavior (liquid crystal transitions) via polarized optical microscopy (POM) and DSC. Alkyl chain length effects on thermal stability can be analyzed using thermogravimetric analysis (TGA). Biological activity (e.g., cytotoxicity) is assessed through in vitro assays (e.g., MTT on cell lines), with data normalized to chain length and lipophilicity parameters .

Q. What methodologies are appropriate for resolving contradictions in toxicological data for this compound, such as discrepancies between regulatory classifications and experimental findings?

- Methodological Answer : Conflicting classifications (e.g., potential mutagenicity vs. absence of IARC/OSHA carcinogenicity listings) require tiered testing. Begin with in vitro assays (Ames test for mutagenicity, micronucleus assay for clastogenicity) and progress to in vivo studies (OECD Guideline 451 carcinogenicity bioassays). Dose-response relationships and exposure scenarios (acute vs. chronic) must be contextualized. Literature reviews should prioritize peer-reviewed studies over SDS classifications, with attention to metabolite analysis .

Q. What experimental considerations are critical when studying the mesogenic behavior of this compound in liquid crystal applications?

- Methodological Answer : Key considerations include:

- Sample purity : Impurities >3% can disrupt phase transitions; use sublimation or zone refining for ultra-pure crystals.

- Thermal analysis : DSC heating/cooling rates (e.g., 5°C/min) to identify nematic/smectic phases.

- Optical characterization : POM with crossed polarizers to observe birefringence patterns.

- Comparative studies : Benchmark against structurally similar esters (e.g., 4-Cyanophenyl 4-pentylbenzoate) to isolate alkyl chain effects on mesophase stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.